2,3,5-Trimethylanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONIZVBKXHWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174441 | |
| Record name | 2,3,5-Trimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20469-61-8 | |
| Record name | 1-Methoxy-2,3,5-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20469-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3,5-TRIMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4G1J78BTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Overview of 2,3,5 Trimethylanisole Research Applications
Historically, 2,3,5-trimethylanisole has been utilized as an intermediate in the synthesis of more complex molecules. One notable application is in the synthesis of etretinate, a compound used for treating psoriasis. theswissbay.ch The synthesis involves the chloromethylation of this compound, followed by conversion to a ylid and a subsequent Wittig olefination. theswissbay.ch
The synthesis of this compound itself is well-established. A common method involves the methylation of 2,3,5-trimethylphenol (B45783). beilstein-journals.orgprepchem.comambeed.com This reaction can be carried out using a methylating agent like methyl iodide in the presence of a base such as potassium hydroxide (B78521) or sodium hydride. beilstein-journals.orgprepchem.com
Current Research Landscape and Emerging Trends Pertaining to 2,3,5 Trimethylanisole
Established Synthetic Routes for this compound
The most common and established method for synthesizing this compound relies on the chemical modification of 2,3,5-trimethylphenol (B45783). This precursor-based approach is a cornerstone of its laboratory and potential industrial production.
The conversion of 2,3,5-trimethylphenol to this compound is a classic example of ether formation. The fundamental reaction involves the substitution of the acidic proton of the phenol's hydroxyl group with a methyl group.
A widely utilized method for the synthesis of this compound is the O-methylation of 2,3,5-trimethylphenol using methyl iodide as the methylating agent and potassium carbonate as the base. semanticscholar.org This reaction is a specific application of the Williamson ether synthesis, a robust and versatile method for preparing ethers developed in 1850. wikipedia.orgmasterorganicchemistry.com
The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com First, the base, potassium carbonate, deprotonates the hydroxyl group of 2,3,5-trimethylphenol to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of methyl iodide, displacing the iodide leaving group and forming the C-O ether bond. wikipedia.org

An alternative, though similar, procedure involves using a stronger base like sodium hydride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to facilitate the deprotonation of the phenol (B47542). prepchem.comambeed.com
The efficiency, yield, and purity of the final product are highly dependent on the reaction conditions. biotage.comneulandlabs.com Key parameters that require optimization include temperature, solvent, and reaction time.
For the Williamson ether synthesis, solvents like acetone (B3395972) or dimethylformamide (DMF) are often employed, as they are suitable for SN2 reactions. smolecule.com The reaction may be conducted at room temperature or heated to ensure completion. For instance, one procedure describes dissolving 2,3,5-trimethylphenol and methyl iodide in DMSO, adding sodium hydride while cooling with ice, and then stirring the mixture at room temperature for 10 hours to achieve a quantitative yield. prepchem.comambeed.com The use of phase-transfer catalysts can also enhance reaction rates in some Williamson syntheses. numberanalytics.com
Optimizing reaction time is crucial; insufficient time leads to incomplete conversion, while excessively long times can promote the formation of by-products, complicating purification and reducing the purity of the final product. biotage.com Post-reaction workup typically involves extraction with a solvent like ether, washing with water to remove salts and unreacted base, and drying over an anhydrous salt like sodium sulfate (B86663) before removing the solvent via distillation. ambeed.com The final product's purity can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). semanticscholar.org
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they solvate the cation but not the nucleophile, accelerating SN2 reactions. numberanalytics.com | The solvent must be inert to the reaction conditions to avoid contributing to impurities. | Solvent choice can also affect the solubility of reagents and ease of product isolation. |
While methylation of 2,3,5-trimethylphenol is the most direct route, other precursors and strategies exist. The synthesis of the 2,3,5-trimethylphenol precursor itself is a key consideration. One patented method describes its synthesis from 2,3,6-trimethylphenol (B1330405) via a rearrangement reaction under the influence of an aluminum trihalide catalyst. google.com This method can achieve high purity (over 99%) under optimized conditions, such as using toluene (B28343) as a solvent at temperatures between 90-170 °C. google.com
Another alternative approach involves the ortho-methylation of a dimethylphenol. For example, the synthesis of the isomeric 2,4,5-trimethylanisole has been achieved through the ortho-methylation of 3,4-dimethylphenol, followed by O-methylation of the resulting trimethylphenol product. semanticscholar.org A similar strategy could theoretically be applied to produce this compound from a different dimethylphenol precursor.
Synthesis from 2,3,5-Trimethylphenol
O-Methylation using Methyl Iodide and Potassium Carbonate
Advanced Synthetic Strategies and Novel Approaches
Modern organic synthesis often focuses on improving efficiency by reducing the number of separate operations, such as purification steps. This has led to the development of advanced strategies like one-pot reactions.
A "one-pot" synthesis is a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy process of isolating and purifying intermediate compounds. This approach is highly valued for its efficiency in terms of time, resources, and waste reduction.
While specific literature detailing a one-pot synthesis where this compound is a key intermediate is not prevalent, related processes illustrate the principle. For instance, one-pot syntheses have been developed for complex molecules like 3,5-diarylpyrazoles, where chalcones are converted to pyrazolines and then dehydrogenated in the same pot. Similarly, derivatives of this compound, such as 2-arylidene-5-(2,3,6-trimethyl-4-methoxyphenyl)-7-substituted-5H-thiazolo[3,2-a]pyrimidines, have been synthesized in one-pot procedures. lookchem.com These examples highlight the potential for developing streamlined, multi-step sequences that could either form this compound or use it as a transient building block for more complex targets without its isolation.
Catalytic Synthesis Approaches Relevant to Substituted Anisoles
The synthesis of substituted anisoles, including this compound, often employs catalytic methods to enhance reaction rates and selectivity. These approaches can be broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a well-established method for various organic transformations, including those involving anisole derivatives. researchgate.net These catalysts can range from simple acids and bases to complex organometallic compounds. researchgate.net
One significant area of application is in Friedel-Crafts reactions. researchgate.net For instance, the alkylation of anisole can be achieved using various homogeneous catalysts, including ionic liquids, which offer a more environmentally friendly alternative to traditional Lewis acids. researchgate.net Transition-metal-based homogeneous catalysts are also pivotal, facilitating reactions like cross-coupling, carbonylation, and oxidation under mild conditions. wiley-vch.de However, a major challenge with homogeneous catalysts is their separation and recovery from the reaction mixture. wiley-vch.de
A specific example involves the use of an electron-rich tungsten reagent, {WTp(NO)(PMe₃)}, which can activate an anisole ligand toward nucleophilic attack by promoting double protonation. nih.gov This process transforms the anisole into a highly electrophilic intermediate, enabling sequential additions of nucleophiles to produce highly substituted cyclohexene (B86901) derivatives. nih.gov This methodology highlights the versatility of homogeneous organometallic catalysts in creating complex molecular architectures from simple anisole precursors. nih.gov
Table 1: Examples of Homogeneous Catalysis in Anisole Reactions
| Catalyst System | Reaction Type | Substrate | Key Feature | Ref. |
|---|---|---|---|---|
| {WTp(NO)(PMe₃)} | Dearomatization / Nucleophilic Addition | Anisole | Forms a highly electrophilic intermediate via double protonation. | nih.gov |
| Brønsted Acidic Ionic Liquid (BAIL) | Kabachnik–Fields reaction | Aldehyde, Amine, Phosphite | Replaces traditional Lewis acids for the synthesis of α-aminophosphonates. | wiley-vch.de |
Heterogeneous Catalysis Development
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages such as easy separation, reusability, and enhanced thermal stability. ajrconline.org This has led to extensive research into solid acid catalysts like zeolites, mixed oxides, and supported metal catalysts for anisole synthesis and modification. ajrconline.org
For example, the vapor-phase acylation of anisole with acetic anhydride (B1165640) has been successfully carried out over ferrite (B1171679) catalysts in a fixed-bed reactor, achieving high conversion and selectivity. ajrconline.org Zeolites, particularly H-Beta zeolite, have been studied for the Friedel-Crafts acylation of anisole, with metal-doped versions like Zr-β zeolites showing excellent activity and stability in continuous-flow processes. researchgate.net
Mixed metal oxides are also prominent due to their strong basic or acidic sites. mdpi.com Porous Ca–La mixed oxides and ZnO/La₂O₃ have proven to be effective for transesterification reactions. mdpi.com In the context of anisole synthesis, a vapor-phase process for the selective methylation of phenol to anisole utilizes a heterogeneous solid acid catalyst composed of zirconium and tungsten. google.com Similarly, the O-methylation of phenol with dimethyl carbonate (DMC) can be achieved with high selectivity over alkali ion-exchanged X-zeolites. researchgate.net Supported palladium catalysts, such as Pd(OH)₂/ZrO₂, have been developed for the aerobic oxidation of cyclohexanones to produce phenols and anisoles. rsc.org
Table 2: Performance of Various Heterogeneous Catalysts in Anisole-Related Syntheses
| Catalyst | Reaction | Reactants | Temperature | Conversion/Yield | Selectivity | Ref. |
|---|---|---|---|---|---|---|
| CNCF Ferrite | Vapor-Phase Acylation | Anisole, Acetic Anhydride | 350 °C | 98.50% (Anisole) | 99.24% (4-MAP) | ajrconline.org |
| H-Beta-Beads | Friedel-Crafts Acylation | Anisole, Acetic Anhydride | 90 °C | 95% (Acetic Anhydride) | 76% yield of p-methoxyacetophenone | researchgate.net |
| Zr/W Solid Acid | Vapor-Phase Methylation | Phenol, Methanol | ~350 °C | Not specified | Selective to Anisole | google.com |
| CsNO₃ | O-Methylation | Phenol, Dimethyl Carbonate | 200 °C | 98.1% (Phenol) | 99.2% (Anisole) | researchgate.net |
| Pd(OH)₂/ZrO₂ | Aerobic Oxidation | Cyclohexanone, Methanol | Not specified | Good to Excellent Yields | Not specified | rsc.org |
Mechanistic Investigations of this compound Formation and Reactions
Understanding the reaction mechanisms, including the intermediates, kinetics, and stereochemistry, is crucial for optimizing the synthesis of this compound and other substituted anisoles.
Elucidation of Reaction Intermediates
The formation of substituted anisoles often proceeds through electrophilic aromatic substitution (EAS). A key mechanistic feature of EAS is the formation of a positively charged intermediate known as a sigma complex or arenium ion. msu.eduquora.com This occurs in a two-step process:
Attack by the Aromatic Ring : The π electrons of the anisole ring attack an electrophile (E⁺), forming a new sigma bond. This step disrupts the aromaticity of the ring and creates a resonance-stabilized carbocation (the sigma complex). quora.commasterorganicchemistry.com
Deprotonation : A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the stable aromatic system. quora.commasterorganicchemistry.com
In some cases, particularly in nucleophilic aromatic substitution on unactivated aryl halides, an elimination-addition mechanism involving a highly reactive benzyne intermediate is proposed. stackexchange.com However, for most syntheses of substituted anisoles like this compound, which typically involve reactions like Friedel-Crafts alkylation or acylation, the sigma complex is the critical intermediate. researchgate.netmasterorganicchemistry.com
Studies on the reactions of methyl-substituted anisoles have shown that the nature of the intermediates can dictate the product outcome. For instance, the reaction of 2,3,5,6-tetramethylanisole with N-bromosuccinimide can lead to both nuclear bromination (an electrophilic aromatic substitution proceeding via a sigma complex) and side-chain bromination (a radical reaction). researchgate.net
Kinetic Studies and Rate-Determining Steps
The rate of reaction is therefore dependent on the concentration of the reactants involved in the formation of this intermediate. savemyexams.com For example, the kinetics of bromination of anisole with N-bromosuccinimide in aqueous acetic acid was found to be first-order in the brominating agent and zero-order in anisole, suggesting the formation of the electrophile is the RDS in that specific system. researchgate.net
Kinetic models have also been developed for the conversion of anisole over various catalysts. Hydrocatalytic upgrading of anisole over a Co/γ–Al₂O₃ catalyst was described by a pseudo-first-order model. researchgate.net Similarly, kinetic analysis of anisole conversion over zirconia-supported molybdenum oxide suggests that oxygen vacancy sites, which have Lewis acid character, are crucial for activating the anisole molecule. researchgate.net
Stereochemical Considerations in Synthesis
Stereochemistry in the synthesis of substituted anisoles primarily concerns regioselectivity (the position of substitution on the aromatic ring) and, in more complex transformations, the control of chiral centers. The methoxy (B1213986) group (-OCH₃) of anisole is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
Controlling the ratio of ortho to para products is a significant stereochemical challenge. While electronic effects favor both positions, steric hindrance from the methoxy group often leads to a preference for the para product. masterorganicchemistry.com To achieve substitution at a specific position, "blocking groups" can be employed. For example, a bulky sulfonyl group (SO₃H) can be temporarily installed at the para position to force a subsequent electrophilic attack at the ortho position. The blocking group is then removed to yield the desired ortho-substituted anisole. masterorganicchemistry.com
In more advanced synthetic methodologies, the stereochemistry of reactions involving anisole can be precisely controlled. The use of η²-coordinated anisole complexes with transition metals allows for high stereochemical control in reactions like Michael additions. acs.org Depending on the reaction conditions, it is possible to control the stereochemistry at the para and benzylic carbons. acs.org Furthermore, by coordinating anisole to a tungsten complex, it is possible to synthesize disubstituted cyclohexenes with either cis or trans stereochemistry by carefully choosing the sequence of nucleophilic additions. nih.gov
Molecular Structure and Conformation Analysis
The substitution of methyl groups on the anisole ring introduces notable conformational and structural characteristics in this compound.
Planarity of the Aromatic Ring and Methoxy Group
Computational and experimental studies confirm the planarity of the heavy atom skeleton in anisole derivatives like this compound. unipa.it The aromatic ring, a cyclic and conjugated system, is inherently planar to maintain the overlap of p-orbitals that gives it its aromatic character. saskoer.calibretexts.orglibretexts.org The methoxy group's orientation relative to this plane is a critical conformational parameter. While free rotation around the C-O bond is possible, certain orientations are energetically favored. libretexts.org Studies on anisole have shown that the methoxy group tends to be coplanar with the benzene (B151609) ring to maximize π-conjugation. unipa.it
Intermolecular Interactions and Liquid State Structure
In the liquid phase, the structure and properties of this compound are governed by a variety of non-covalent interactions. unipa.itresearchgate.net These interactions, though weak, collectively determine the macroscopic behavior of the substance. libretexts.orglibretexts.org
π-π Stacking Interactions in this compound Systems
Despite the steric hindrance from the methyl groups, π-π stacking interactions between the aromatic rings of neighboring this compound molecules are observed. unipa.it These interactions, which are a form of non-covalent bonding between π systems, are fundamental in the assembly of aromatic molecules. catalysis.blogwikipedia.orglibretexts.org In aromatic liquids, these interactions can lead to preferential orientations, such as parallel or T-shaped arrangements of the rings. stfc.ac.uk For this compound, while face-to-face stacking might be hindered, offset or edge-to-face interactions are still possible and contribute to the liquid's structure. unipa.it
Weak Hydrogen Bonding Correlations (C-H···O and C-H···π)
Analysis of the liquid structure of this compound has provided evidence for the existence of weak hydrogen bonds. unipa.itresearchgate.net These are not as strong as conventional hydrogen bonds (e.g., O-H···O) but are significant in determining the local molecular environment. nih.govwikipedia.org
C-H···O Interactions: These interactions occur between a hydrogen atom of a methyl group or the aromatic ring and the oxygen atom of the methoxy group of a neighboring molecule. unipa.it In this compound, these interactions are characterized by O···H distances of less than 3 Å. unipa.it
C-H···π Interactions: These involve a hydrogen atom from a methyl group interacting with the electron-rich π system of the aromatic ring of an adjacent molecule. unipa.itresearchgate.net The closest approach distance for these interactions is approximately 3 Å, and they tend to have a nearly linear C-H···π arrangement. unipa.it
These weak hydrogen bonds play a crucial role in the solvation and local ordering of molecules in the liquid state. unipa.it
Preferential Orientations of First Shell Coordinating Molecules
The arrangement of molecules in the first solvation shell around a central this compound molecule is not random. unipa.itresearchgate.net The interplay of π-π stacking, weak hydrogen bonds, and steric effects leads to preferential orientations. unipa.itresearchgate.net For instance, molecules in the first shell located above and below the plane of the aromatic ring are found at distances below 4 Å. unipa.it The specific nature of the interactions involving the π cloud and the polar methoxy group dictates these preferred arrangements. unipa.it In the case of the parent compound, anisole, a perpendicular arrangement of neighboring molecules is favored at distances between 5 and 6 Å, while a parallel orientation is observed at shorter distances (4-5 Å). unipa.it Similar complex orientational preferences are expected in the liquid structure of this compound, influenced by its specific methylation pattern. unipa.it
| Interaction Type | Characteristic Distance | Angular Preference |
| C-H···O | < 3 Å | 0-30° (for C-H···O angle) |
| C-H···π | ~3 Å | Nearly linear |
Electronic Structure and Reactivity Predictions
The electronic structure and reactivity of this compound have been investigated using various computational methods. These studies provide insights into the molecule's behavior in chemical reactions.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.eg DFT calculations have been employed to understand the electronic properties and reactivity of anisole derivatives. rsc.orgscirp.org These calculations can determine various electronic descriptors that help in predicting how a molecule will react.
For aromatic compounds like this compound, DFT can be used to calculate properties such as molecular electrostatic potential (MESP) maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges. semanticscholar.org The MESP map illustrates the charge distribution and can predict sites for electrophilic attack. The energies of the HOMO and LUMO orbitals are crucial in determining the molecule's reactivity and kinetic stability; a smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides information about charge distribution and intramolecular interactions. semanticscholar.orgmdpi.com
| Parameter | Significance |
|---|---|
| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. semanticscholar.org |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. semanticscholar.org |
| Natural Bond Orbital (NBO) Charges | Describes the electron density on each atom, helping to understand charge distribution and reactive sites. semanticscholar.orgmdpi.com |
Coarse-grained (CG) MD simulations, a variation of the method, allow for the study of larger systems over longer timescales by grouping atoms into single interaction centers. nih.govnih.gov While detailed all-atom MD simulations of this compound are not extensively documented in the provided results, the principles of MD are widely applied to understand the behavior of organic molecules. mdpi.com These simulations can reveal how the methyl and methoxy groups influence the molecule's orientation and interactions with its surroundings.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.orgijert.org These studies are instrumental in drug discovery and materials science for predicting the properties of new compounds. nih.govnih.gov
A typical QSAR study involves several key steps:
Data Set Selection: A group of molecules with known activities is chosen.
Descriptor Calculation: Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule.
Model Development: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to correlate the descriptors with the activity. nih.gov
Model Validation: The predictive power of the model is tested using internal and external validation techniques. nih.gov
While specific QSAR studies focusing solely on this compound were not found, the methodology is applicable. Descriptors for this compound, such as its hydrophobicity (XLogP3), molecular weight, and electronic properties derived from DFT, could be used in a QSAR model to predict its activity in a relevant biological or chemical system. nih.gov
Molecular Dynamics (MD) Simulations in Structural Elucidation
Computational Approaches to Reaction Mechanisms and Regioselectivity
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to predict the regioselectivity—the preference for reaction at one position over another. uio.notsukuba.ac.jp
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for aromatic compounds. numberanalytics.com The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. numberanalytics.commasterorganicchemistry.com
Theoretical studies, often using DFT, can model the entire reaction pathway. xmu.edu.cn This involves calculating the energies of the reactants, transition states, and products. The relative energies of the possible intermediates (ortho, meta, para) determine the regioselectivity of the reaction. For substituted benzenes, the nature of the substituent group (activating or deactivating) and its position on the ring are critical in directing the incoming electrophile. numberanalytics.com The methoxy group (-OCH3) and the methyl groups (-CH3) in this compound are all activating, ortho-para directing groups, making the prediction of the major product complex. Computational models can help untangle these competing influences by calculating the stability of each potential carbocation intermediate. unl.edu
| Step | Description |
|---|---|
| 1. Electrophile Generation | Formation of a strong electrophile, often with the help of a catalyst. numberanalytics.com |
| 2. Nucleophilic Attack | The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation (sigma complex). This is typically the rate-determining step. masterorganicchemistry.com |
| 3. Deprotonation | A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com |
Aromatic compounds with alkyl side chains can undergo substitution on the aromatic ring or on the side chain, depending on the reaction conditions. numberanalytics.comlibretexts.org For example, halogenation can occur on the ring via an electrophilic substitution mechanism (typically requiring a Lewis acid catalyst) or on the side chain via a free-radical mechanism (initiated by UV light or heat). libretexts.org
Computational studies can predict the preferred reaction pathway by comparing the activation energies for the two competing mechanisms. For side-chain halogenation, the stability of the benzylic radical intermediate is key. libretexts.org For ring substitution, the stability of the sigma complex is the determining factor. unl.edu A theoretical study on the bromination of trimethylanisole isomers noted that for this compound, only side-chain bromination is observed experimentally, a result that can be rationalized through computational analysis of the reaction intermediates. researchgate.net
Derivatives and Analogs of 2,3,5 Trimethylanisole in Research
Synthesis and Characterization of Substituted 2,3,5-Trimethylanisole Analogs
The synthesis of this compound itself is commonly achieved through the methylation of 2,3,5-trimethylphenol (B45783). drugfuture.comambeed.com A typical laboratory method involves dissolving 2,3,5-trimethylphenol in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by reaction with methyl iodide in the presence of a base such as sodium hydride. ambeed.com
Once formed, this compound serves as a versatile starting material for a variety of substituted analogs. The electron-donating nature of the methoxy (B1213986) and methyl groups activates the aromatic ring, making it amenable to electrophilic substitution. For example, formylation using a Vilsmeier-Haack reagent (dimethylformamide and phosphoryl chloride) introduces a formyl group onto the ring, yielding 2,3,6-trimethyl-p-anisaldehyde (more systematically named 4-methoxy-2,3,5-trimethylbenzaldehyde). drugfuture.com Similarly, reaction with chlorosulfonic acid produces 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, a key intermediate used in the synthesis of protecting groups for amino acids in peptide chemistry. google.comgoogle.com
Another synthetic route starting from this compound involves a Friedel-Crafts reaction with acryloyl chloride to produce 1-(4-Methoxy-2,3,6-trimethylphenyl)-2-propen-1-one. lookchem.com These synthetic transformations highlight the utility of this compound as a scaffold for creating more complex molecules.
Characterization of these new derivatives relies on standard spectroscopic techniques. jmchemsci.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the substitution pattern on the aromatic ring, while infrared (IR) spectroscopy confirms the presence of newly introduced functional groups (e.g., carbonyl or sulfonyl groups). mdpi.comkpfu.ru Mass spectrometry is employed to confirm the molecular weight of the synthesized analogs. mdpi.com
| Starting Material | Reagents | Product | Application/Reference |
| 2,3,5-Trimethylphenol | Methyl iodide, KOH | This compound | Synthesis of Motretinide. drugfuture.com |
| This compound | DMF, POCl₃ | 4-Methoxy-2,3,5-trimethylbenzaldehyde (B2804891) | Vilsmeier-Haack formylation. drugfuture.com |
| This compound | Chlorosulfonic acid | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | Synthesis of a guanidino protecting group. google.comgoogle.com |
| This compound | Acryloyl chloride | 1-(4-Methoxy-2,3,6-trimethylphenyl)-2-propen-1-one | Friedel-Crafts acylation. lookchem.com |
Chemical Reactivity of this compound Derivatives
The reactivity of this compound derivatives is governed by the electronic properties and steric hindrance of the substituents on the aromatic ring. The methoxy group is a strongly activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. Their combined influence directs incoming electrophiles to the sterically accessible C4 and C6 positions.
Electrophilic aromatic substitution is a primary pathway for the functionalization of this compound. byjus.com The positions open for substitution are C4 and C6, which are para and ortho to the powerful directing methoxy group, respectively.
Formylation: As mentioned, Vilsmeier-Haack formylation introduces an aldehyde group, yielding 4-methoxy-2,3,5-trimethylbenzaldehyde. drugfuture.com This reaction demonstrates substitution at the C6 position (para to the 3-methyl group and ortho to the 2-methyl and 5-methyl groups), which is electronically favored and sterically accessible.
Chlorosulfonation: The reaction with chlorosulfonic acid to form 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride is another key example of electrophilic substitution. google.comgoogle.com The sulfonyl group also adds at the C6 position, which is para to the methoxy group when considering an alternative numbering scheme (starting from the methoxy group as C1, making it the C4 position). This highlights the dominant directing effect of the methoxy group.
Nitration: While specific studies on the direct nitration of this compound are sparse in the provided context, related chemistry suggests that nitration would also occur at the activated C4 or C6 positions. byjus.comscirp.org For instance, the derivative 1-(4-Methoxy-2,3,6-trimethylphenyl)-2-propen-1-one can undergo side-chain nitration to yield 1-(4-Methoxy-2,3-dimethyl-6-nitromethyl-phenyl)-propenone. lookchem.com
The alkyl and methoxy groups of this compound derivatives are susceptible to oxidation and reduction reactions.
Oxidation: The methyl side chains of anisole (B1667542) derivatives can be oxidized. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert an alkyl group on a benzene (B151609) ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.org Therefore, the methyl groups of a this compound derivative could be oxidized to the corresponding carboxylic acids under harsh conditions. This transformation would convert the activating alkyl groups into deactivating, meta-directing carboxylic acid groups. libretexts.org
Reduction: The aromatic ring of anisole derivatives can be reduced under specific conditions, such as the Birch reduction. More commonly, functional groups introduced onto the ring or side chains can be reduced. For instance, an aldehyde group introduced via formylation could be reduced to a hydroxymethyl group, or further to a methyl group using methods like the Wolff-Kishner reduction. libretexts.org Anisole derivatives can also be reduced to form alcohol derivatives using reagents like lithium aluminum hydride. smolecule.com
The methyl groups attached to the aromatic ring possess their own reactivity, distinct from the ring itself.
Free-Radical Halogenation: The benzylic hydrogens of the methyl groups are susceptible to free-radical substitution. lookchem.com Reactions of methyl-substituted anisoles with N-bromosuccinimide (NBS) in the presence of a radical initiator or under irradiation can lead to side-chain bromination. lookchem.comresearchgate.net This would convert a methyl group into a bromomethyl group, a versatile functional handle for further synthesis. For example, in some methyl-substituted anisoles, side-chain bromination is a known reaction pathway, competing with nuclear bromination depending on the substitution pattern and reaction conditions. lookchem.comresearchgate.net The reaction proceeds via a radical mechanism, contrasting with the electrophilic mechanism of nuclear bromination. researchgate.net
| Reaction Type | Reagents/Conditions | Substrate Moiety | Product Moiety |
| Electrophilic Substitution | |||
| Formylation | DMF, POCl₃ | Aromatic C-H | Aromatic C-CHO |
| Chlorosulfonation | HSO₃Cl | Aromatic C-H | Aromatic C-SO₂Cl |
| Oxidation | |||
| Side-Chain Oxidation | KMnO₄ (strong oxidant) | Ar-CH₃ | Ar-COOH |
| Reduction | |||
| Carbonyl Reduction | Wolff-Kishner (H₂NNH₂, base) | Ar-C(=O)R | Ar-CH₂R |
| Side-Chain Reaction | |||
| Radical Bromination | NBS, light/initiator | Ar-CH₃ | Ar-CH₂Br |
Oxidation and Reduction Studies
Structural Modification and Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) is a concept central to medicinal chemistry, where the goal is to identify the key structural features of a molecule (the pharmacophore) responsible for its biological activity. slideshare.net By synthesizing and testing a series of related analogs, researchers can determine how different functional groups and structural modifications enhance desired activities or reduce unwanted side effects. frontiersin.orgmalariaworld.org
While extensive SAR studies on a broad library of this compound derivatives were not found, the synthetic pathways described provide a clear blueprint for how such studies could be conducted. The derivatives synthesized from this compound, such as 4-methoxy-2,3,5-trimethylbenzaldehyde and 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride, are ideal starting points for creating a diverse set of new molecules.
For example:
The aldehyde derivative can be converted into a series of imines, oximes, or alcohols.
The sulfonyl chloride can be reacted with various amines or alcohols to form a library of sulfonamides or sulfonate esters.
The side-chain brominated derivatives can be used in nucleophilic substitution reactions to introduce a wide range of functionalities at a methyl position.
Once synthesized, these new analogs could be screened for various biological activities (e.g., antimicrobial, antioxidant, enzyme inhibition). The resulting data would allow for the development of an SAR model, correlating specific structural changes (e.g., the nature of the substituent at C6, modifications to the side chains) with the observed biological effects. This iterative process of design, synthesis, and testing is fundamental to the discovery of new therapeutic agents. malariaworld.org
Advanced Analytical Techniques for 2,3,5 Trimethylanisole Research
Chromatographic Methods for Separation and Identification
Chromatography is a fundamental tool for separating the components of a mixture. etamu.edu For a volatile compound like 2,3,5-trimethylanisole, gas chromatography is particularly effective, while high-performance liquid chromatography serves well for purification purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the context of this compound analysis, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or hydrogen, moves the vaporized sample through the column. etamu.edumdpi.com The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the inside of the column. etamu.edu
The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact. The resulting ions are sorted by their mass-to-charge ratio, producing a mass spectrum that acts as a molecular fingerprint. mdpi.com The NIST Mass Spectrometry Data Center provides reference spectra that can be used to confirm the identity of this compound. nih.gov
Typical GC-MS Parameters for Volatile Analysis:
| Parameter | Value/Description |
| Column Type | ZB-5MS (5% phenyl, 95% dimethylpolysiloxane) mdpi.com |
| Injector Temperature | 300 °C mdpi.com |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min mdpi.com |
| Oven Temperature Program | Initial 40°C for 2 min, ramp at 9°C/min to 300°C, hold for 3 min mdpi.com |
| MS Detector | Electron impact ionization at 70 eV mdpi.com |
| Mass Scan Range | m/z 35–500 mdpi.com |
A significant challenge in the analysis of this compound is its differentiation from its five other isomers (2,3,4-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trimethylanisole). Since isomers have the same molecular weight, their mass spectra can be very similar, making identification based on mass spectrometry alone difficult. nist.gov
Retention indices (RI) provide a more reliable method for isomer differentiation. The retention index relates the retention time of a compound to the retention times of n-alkane standards. In a study comparing the six isomers of trimethylanisole on a non-polar HP-5MS column, this compound exhibited a distinct retention index. semanticscholar.orgnih.gov This allows for its unambiguous identification when co-injected with a standard mixture. For instance, research has shown that while 2,4,5-trimethylanisole and this compound have close retention indices, they can still be distinguished, while other isomers are more easily ruled out. semanticscholar.orgnih.gov
Retention Indices of Trimethylanisole Isomers on a Non-Polar Column:
| Compound | Retention Index (I) |
| 2,4,5-Trimethylanisole | 1225 |
| This compound | 1227 |
Data from a study on a HP5-MS column. semanticscholar.orgnih.gov
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is another crucial technique, primarily used for the purification and analysis of less volatile or thermally sensitive compounds. In the context of this compound, which can be synthesized from 2,3,5-trimethylphenol (B45783), HPLC is instrumental in purifying the product. beilstein-journals.org
The technique utilizes a liquid mobile phase to move the sample through a column packed with a solid adsorbent material (stationary phase). researchgate.net By selecting appropriate mobile and stationary phases, compounds can be separated based on their polarity and other chemical properties. researchgate.netamericanpharmaceuticalreview.com For instance, reversed-phase HPLC, often using a C18 column, is a common method where a non-polar stationary phase is used with a polar mobile phase. researchgate.net The purity of the collected fractions can be assessed using analytical HPLC. google.com
Spectroscopic Characterization Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming its molecular structure. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the three methyl groups and the methoxy (B1213986) group. beilstein-journals.org The chemical shifts (δ) and coupling patterns of these signals are unique to the substitution pattern of the aromatic ring.
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number and types of carbon atoms present. beilstein-journals.org
Reported NMR Data for this compound in CDCl₃:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.68 | s | H-4 |
| ¹H | 6.61 | s | H-6 |
| ¹H | 3.86 | s | OMe |
| ¹H | 2.36 | s | 5-CH₃ |
| ¹H | 2.30 | s | 3-CH₃ |
| ¹H | 2.20 | s | 2-CH₃ |
| ¹³C | 157.0 | C-1 | |
| ¹³C | 137.3 | C-5 | |
| ¹³C | 136.9 | C-3 | |
| ¹³C | 126.1 | C-2 | |
| ¹³C | 123.6 | C-4 | |
| ¹³C | 108.6 | C-6 | |
| ¹³C | 55.4 | OMe | |
| ¹³C | 21.0 | 5-CH₃ | |
| ¹³C | 19.9 | 3-CH₃ | |
| ¹³C | 11.5 | 2-CH₃ |
Data obtained from a synthesis study. beilstein-journals.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in an IR spectrum. The spectrum of this compound will show characteristic absorption bands for C-H bonds in the aromatic ring and methyl groups, C-O stretching of the ether group, and C=C stretching of the aromatic ring. nist.govnist.gov The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org
Key IR Absorption Regions for this compound:
| Wavenumber Range (cm⁻¹) | Bond Vibration |
| 2850-3100 | C-H stretching (aromatic and aliphatic) |
| 1450-1600 | C=C stretching (aromatic ring) |
| 1000-1300 | C-O stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions. In the study of this compound (C₁₀H₁₄O), which has a molecular weight of 150.2176 g/mol , mass spectrometry provides valuable insights into its fragmentation patterns. nist.govnist.gov
When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M+•). chemguide.co.ukuni-saarland.de This molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.ukuni-saarland.de The pattern of these fragments is characteristic of the original molecule's structure. libretexts.org For aromatic compounds like this compound, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org
In the analysis of volatile organic compounds from fungal cultures, gas chromatography-mass spectrometry (GC-MS) is a common method. cabidigitallibrary.org During such an analysis, the retention index and the mass spectrum of a compound are compared with those of known standards for identification. semanticscholar.org For instance, in one study, the retention index of a natural product (I = 1225) was compared to that of this compound (I = 1227) and other isomers to aid in its identification. semanticscholar.org The fragmentation of the molecular ion (m/z = 150) of trimethylanisole isomers will produce a series of fragment ions. While specific fragmentation data for this compound is not detailed in the provided results, general principles suggest that fragmentation would involve the loss of methyl groups (CH₃, loss of 15 amu) or the methoxy group (OCH₃, loss of 31 amu), leading to characteristic peaks in the mass spectrum. chemguide.co.ukmsu.edu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formula | C₁₀H₁₄O |
| Molecular Weight | 150.2176 g/mol |
| CAS Registry Number | 20469-61-8 |
| IUPAC Name | 1-Methoxy-2,3,5-trimethylbenzene |
Scattering Techniques for Structural Elucidation in Condensed Phases
Scattering techniques are indispensable for investigating the atomic and molecular arrangements in non-crystalline materials like liquids. uniroma1.itresearchgate.net By analyzing how radiation, such as neutrons or X-rays, is scattered by a sample, detailed information about the structure over various length scales can be obtained. ias.ac.in
Total Neutron Scattering
Total neutron scattering is a powerful method for determining the structure of liquids and amorphous materials. uniroma1.itresearchgate.net Neutrons are particularly sensitive to hydrogen atoms, making this technique highly suitable for studying organic compounds like this compound. uniroma1.it High-resolution total neutron scattering data, often used in conjunction with molecular dynamics simulations, provides atomistic-scale insight into the structure of liquids. uniroma1.itresearchgate.net
Research on liquid this compound (referred to as 3M_A in some studies) using total neutron scattering has provided a detailed description of the primary interactions within the liquid. uniroma1.itunipa.it These studies have revealed the presence of π-π stacking interactions and weak hydrogen bonds, such as C-H···O and C-H···π. uniroma1.itresearchgate.net The data helps in understanding the preferential orientations of neighboring molecules and the specific interactions involving the π cloud of the aromatic ring and the polar methoxy group. researchgate.net Unlike some other aromatic liquids, this compound does not show strong mesoscopic correlations, indicating the absence of larger-scale structural heterogeneities or clusters. researchgate.net
X-ray Scattering (Liquid State and Crystal Structure)
X-ray scattering is another key technique for structural analysis, complementary to neutron scattering as it is more sensitive to heavier atoms like carbon and oxygen. uniroma1.it It has been applied to study the liquid state of this compound and to determine the crystal structures of related organic molecules. uniroma1.itnih.govplos.org
In the liquid state, high-resolution X-ray scattering data has been used alongside neutron scattering and molecular dynamics to explore the structural properties of this compound. uniroma1.itresearchgate.net This combined approach allows for a comprehensive understanding of the short- and medium-range order at the atomic level. uniroma1.it The analysis of the pair correlation functions from X-ray scattering data reveals details about intermolecular correlations, such as those related to the packing of molecules. osti.gov For this compound, these studies have contributed to characterizing the interactions that govern the liquid's structure, including π-π stacking and weak hydrogen bonds. uniroma1.itresearchgate.net
While a specific crystal structure determination for this compound was not found in the provided search results, X-ray crystallography is a standard method for obtaining precise atomic coordinates of a compound in its solid, crystalline form. This technique has been used to analyze the crystal structures of numerous organic molecules, providing insights into molecular conformation and intermolecular interactions in the solid state. nih.govplos.org
Table 2: Investigated Intermolecular Interactions in Liquid this compound
| Interaction Type | Description |
|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| C-H···O | Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. |
| C-H···π | Weak hydrogen bond between a C-H group and the π-electron system of an aromatic ring. |
Source: uniroma1.itresearchgate.net
Emerging Applications and Interdisciplinary Research Areas for 2,3,5 Trimethylanisole
Role in Pharmaceutical Research and Drug Discovery
The utility of high-quality, novel building blocks is critical to the success of drug discovery projects, influencing everything from biological activity to the metabolic properties of new drug candidates. 2,3,5-Trimethylanisole serves as such a precursor in the synthesis of various pharmaceutical compounds. lookchem.com
Building Block for Pharmaceutical Drugs
This compound is a key starting material in multi-step synthetic pathways aimed at producing active pharmaceutical ingredients (APIs). Its role as a chemical intermediate allows for the construction of more complex molecular architectures necessary for biological activity. lookchem.com A notable application is in peptide synthesis, a cornerstone of many therapeutic developments. The compound is used as a precursor to 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl), a reagent employed to protect the guanidino group of arginine during peptide synthesis.
Design of Resveratrol-Inspired Antiproliferative Agents
Resveratrol (B1683913), a natural stilbenoid, is known for its various biological activities, but its therapeutic potential is often limited by poor bioavailability. This has spurred research into synthetic analogues with improved properties. This compound plays an important role as a precursor in the development of these resveratrol-inspired compounds.
It serves as the starting material for synthesizing 4-methoxy-2,3,6-trimethylbenzaldehyde. lookchem.commolaid.com This aldehyde is a crucial building block for creating novel hydroxystilbene compounds. molaid.com Research has shown that tailoring molecules inspired by natural products can lead to analogues with significantly increased antiproliferative activity and cell selectivity, highlighting the importance of starting materials like this compound in designing next-generation therapeutic agents. molaid.comrsc.org
| Precursor Compound | Intermediate/Derivative | Final Compound Class | Therapeutic Area of Interest | Reference |
|---|---|---|---|---|
| This compound | 4-methoxy-2,3,6-trimethylbenzaldehyde | Resveratrol-Inspired Hydroxystilbenes | Antiproliferative Agents | lookchem.commolaid.com |
| This compound | 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride | Protected Arginine for Peptide Synthesis | General Pharmaceutical Synthesis | chemicalbook.com |
Inhibitor Studies (e.g., Tyrosinase Inhibition)
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation and in the cosmetics industry. nih.govfrontiersin.org The most effective tyrosinase inhibitors are often phenolic compounds, which can interact with the copper ions in the enzyme's active site. nih.govmdpi.com
While this compound itself is not typically a direct tyrosinase inhibitor due to its methoxy (B1213986) group (an ether) rather than a free hydroxyl (phenol) group, its significance lies in its role as a synthetic precursor. The resveratrol analogues, for which it is a building block, are studied for their tyrosinase inhibitory activity. mdpi.com The structural backbone provided by this compound is integral to forming these larger, active molecules. Its contribution is therefore foundational, enabling the synthesis of compounds that are then evaluated in inhibitor studies.
Contributions to Materials Science and New Compound Development
The applications of this compound extend beyond pharmaceuticals into the realm of materials science, where its distinct chemical properties are leveraged to create new organic compounds and advanced materials. researchgate.net
Synthetic Building Block for Organic Compounds
As a readily available chemical, this compound is a versatile building block for a wide range of organic compounds. chemicalbook.com It is used in academic and industrial laboratories to synthesize more complex molecules for various applications, including agrochemicals and specialty chemicals. lookchem.com Its defined structure of a substituted benzene (B151609) ring makes it a reliable starting point for predictable chemical transformations.
Development of New Materials with Tailored Properties
A deep understanding of the atomistic and molecular-level properties of a compound is fundamental to designing new materials. Research using high-resolution neutron and X-ray scattering, combined with molecular dynamics simulations, has provided detailed insights into the structure of liquid this compound. researchgate.net These studies reveal the specific nature of its intermolecular interactions, including π-π stacking between the aromatic rings and weak C-H···O hydrogen bonds.
This fundamental knowledge is crucial for the rational design of new materials, such as ionic liquids, where controlling intermolecular forces is key to achieving desired properties like viscosity, thermal stability, and solvency. researchgate.net By understanding how molecules of this compound orient themselves and interact, scientists can better predict how it will behave as a component in more complex material systems, enabling the development of new materials with precisely tailored functionalities.
| Property/Interaction Studied | Technique Used | Relevance to New Material Development | Reference |
|---|---|---|---|
| Liquid State Structure | Neutron and X-ray Scattering | Understanding short-medium range order for designing liquid-based materials. | researchgate.net |
| Intermolecular Forces (π-π stacking, C-H···O bonds) | Molecular Dynamics Simulations | Predicting and controlling the bulk properties of materials derived from the compound. | researchgate.net |
Environmental and Biological Contexts
Identification in Natural Products and Fungal Volatiles
This compound has been identified as a volatile organic compound (VOC) emitted by certain species of fungi. Specifically, it has been detected in the headspace of ascomycetes, which belong to the Hypoxylaceae family. In a study analyzing the volatiles from Hypoxylon griseobrunneum and Hypoxylon macrocarpum, a variety of polysubstituted benzene derivatives were identified as the main class of compounds. inpst.netsemanticscholar.org While 2,4,5-trimethylanisole was the main compound identified in H. griseobrunneum, the analysis required comparison with various isomers, including this compound, to confirm the structure. semanticscholar.org The identification process for these fungal volatiles typically involves collection using a closed-loop stripping apparatus (CLSA) followed by analysis with gas chromatography-mass spectrometry (GC-MS). inpst.netsemanticscholar.orgresearchgate.net This method allows for the separation and identification of complex mixtures of volatile compounds. acs.org
The presence of such methylated anisoles and related aromatic compounds is a notable characteristic of the chemical profile of these fungi. inpst.netsemanticscholar.org Fungal VOCs are of interest as they can be markers for fungal presence and may possess various biological activities. semanticscholar.orgnih.gov
Polyketide Biosynthesis Pathways
The biosynthesis of substituted anisoles in fungi is often linked to polyketide pathways. inpst.netacs.org Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). nih.govsciepublish.com These enzymes construct complex carbon skeletons through the repeated condensation of simple acyl-CoA precursors, most commonly malonyl-CoA. nih.gov
In fungi, Type III PKSs are known to produce a variety of aromatic polyketides. nih.gov The general mechanism involves a starter molecule and extender units that are sequentially added to create a poly-β-keto chain. nih.gov This chain then undergoes cyclization and aromatization reactions to form the final aromatic structure. The substitution pattern of fungal volatiles like trimethylanisoles can be explained by the specific PKS involved and subsequent modifying enzymes, such as methyltransferases. inpst.net For instance, the biosynthesis of 2,4,5-trimethylanisole in Hypoxylon griseobrunneum is proposed to occur via a polyketide mechanism. inpst.netacs.orgresearchgate.net This was supported by feeding experiments using isotopically labeled methionine, which demonstrated the transfer of methyl groups. inpst.netsemanticscholar.org This suggests a similar biosynthetic origin for other isomers like this compound when found in fungal species.
Metabolomic Profiling Studies
Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the small molecule metabolites present in a biological sample. wellcomeopenresearch.orgnih.gov This technique, often employing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a snapshot of the metabolic state of an organism under specific conditions. nih.govelifesciences.org In the context of fungal biology, metabolomics is crucial for analyzing the complex mixture of volatile organic compounds (VOCs) they produce. acs.orgfrontiersin.org
The identification of this compound in fungal headspace analysis is an example of a metabolomic profiling application. semanticscholar.org Non-targeted profiling allows for the simultaneous measurement of a wide range of metabolites, which can then be identified by comparing their spectral data and retention indices with those of known standards. researchgate.netnih.gov Such studies are essential for discovering novel natural products and for understanding the metabolic pathways that produce them. acs.org While specific metabolomic studies focusing solely on this compound are not extensively detailed in the search results, its identification within broader analyses of fungal volatiles highlights the utility of these methods for characterizing the chemical output of microorganisms. semanticscholar.orgacs.org
Adsorption Studies of Volatile Organic Compounds (VOCs)
This compound, as a volatile organic compound (VOC), is relevant in environmental studies concerning air and water purification. Research has been conducted on the adsorption of various VOCs, including isomers like 2,4,6-trimethylanisole, from liquid and gas phases using different adsorbent materials. acs.orgresearchgate.net These studies are critical for developing effective methods to remove pollutants from the environment. researchgate.net
To better understand and predict the adsorption behavior of these complex mixtures, computational methods like the Ideal Adsorbed Solution Theory (IAST) combined with Monte Carlo (MC) simulations are employed. acs.org These models help in developing a deeper understanding of the interactions between the adsorbent surface and the VOC molecules. acs.orgmdpi.com
| Adsorbent | VOCs Studied (including isomers) | Key Finding | Reference |
|---|---|---|---|
| NaY (FAU Zeolite) | 2,4,6-trimethylanisole, butanal, 2-ethyl-2-hexenal, 2,6-dimethylcyclohexanone, 2,4,6-trimethylphenol | Performed best for the overall removal of the VOC mixture from liquid toluene (B28343). | acs.org, researchgate.net |
| Palygorskite | Various VOCs | Exhibited the highest adsorption capacity for all tested VOCs, attributed to its large micropore volume. | |
| Activated Carbon | Methyl chloride, carbon disulfide, dimethyl sulfide, benzene | Adsorption capacity is significantly influenced by surface functional groups (e.g., nitrogen-containing groups). | mdpi.com |
Potential as Antioxidants in Biological Systems
The potential antioxidant activity of phenolic compounds and their derivatives has been a subject of significant research. researchgate.netfrontiersin.org Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. researchgate.net While direct studies on the antioxidant potential of this compound are not prominent in the provided search results, the antioxidant properties of related compounds suggest a potential area for investigation.
Future Directions and Research Gaps for 2,3,5 Trimethylanisole Studies
Development of Greener Synthetic Methods
Current synthetic routes to 2,3,5-trimethylanisole, such as the reaction of 2,3,5-trimethylphenol (B45783) with methyl iodide in the presence of sodium hydride, often involve harsh reagents and solvents. prepchem.com The development of more environmentally benign synthetic methodologies is a crucial area for future research. This aligns with the broader principles of green chemistry, which prioritize the use of safer solvents, reduction of waste, and energy efficiency. researchgate.netrasayanjournal.co.in
Future research could focus on:
Catalytic Methylation: Exploring alternative methylation agents and catalysts that are less toxic and produce fewer byproducts. For instance, investigating the use of dimethyl carbonate, a green methylating agent, in conjunction with solid acid or base catalysts could offer a more sustainable route.
Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions, potentially utilizing techniques like ball milling or microwave-assisted synthesis, could significantly reduce the environmental impact. researchgate.netnih.gov
Bio-based Routes: Exploring biosynthetic pathways, perhaps leveraging engineered microorganisms, could provide a completely renewable source of this compound and its precursors.
A notable approach in green chemistry involves organoautocatalysis, where a product of the reaction itself acts as a catalyst, eliminating the need for external, often metal-based, catalysts. fau.eu Such a system could be explored for the synthesis of this compound derivatives. Furthermore, the use of electricity as a green reagent in electrochemical synthesis presents another promising avenue for sustainable production. rsc.org
Exploration of Novel Catalytic Transformations
The reactivity of this compound in various catalytic transformations is an area ripe for exploration. The electron-donating methoxy (B1213986) group and the specific substitution pattern of the methyl groups on the benzene (B151609) ring influence its reactivity in electrophilic aromatic substitution and other reactions. smolecule.com
Future research directions include:
Oxidative Coupling Reactions: Investigating the use of this compound as a substrate in oxidative C-H activation and coupling reactions to form more complex molecules. For example, photoredox catalysis could be employed for dehydrogenative cross-coupling reactions. acs.org
Selective Functionalization: Developing catalysts that can selectively functionalize one of the methyl groups or the aromatic ring positions. This could lead to the synthesis of novel derivatives with unique properties.
Polymerization: Exploring the potential of this compound or its derivatives as monomers in polymerization reactions to create novel materials with tailored properties.
Heterogeneous Catalysis: Studying the behavior of this compound over solid acid catalysts, such as zeolites, could reveal interesting reaction pathways and potential industrial applications. The mechanism of heterogeneous catalysis typically involves the diffusion of reactants to the catalyst surface, adsorption, reaction on the surface, desorption of products, and diffusion away from the surface. libretexts.org
For instance, the reaction of this compound with chlorosulfonic acid to produce 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride demonstrates its utility in synthesizing specific reagents. google.com Further exploration of such transformations with novel catalytic systems could yield a wide range of valuable compounds.
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
A deeper understanding of the reaction dynamics and structural properties of this compound requires the application of advanced analytical techniques. While standard spectroscopic data such as IR spectra are available, more sophisticated methods can provide real-time insights and detailed structural information. nist.gov
Key areas for future investigation include:
In-situ Reaction Monitoring: Employing techniques like in-situ infrared (IR) or Raman spectroscopy to monitor the progress of reactions involving this compound in real-time. This can provide valuable kinetic and mechanistic data. nih.gov
Advanced NMR Studies: Utilizing advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR, to fully characterize the structure and conformation of this compound and its derivatives in solution. researchgate.net
Molecular Imaging: Applying high-resolution imaging techniques, such as scanning probe microscopy, to visualize molecules of this compound on surfaces, which could be relevant for understanding its behavior in catalytic and materials science applications. nih.gov
Neutron and X-ray Scattering: High-resolution neutron and X-ray scattering, in synergy with Molecular Dynamics simulations, have been used to investigate the structure of anisole (B1667542) and this compound, providing insights into interactions like π-π stacking and weak hydrogen bonds. unipa.itresearchgate.net Further studies using these techniques could probe its interactions in different environments.
Modern software packages for advanced spectroscopic data analysis can aid in the interpretation of complex datasets obtained from these techniques. spectrochempy.frresearchgate.net
Comprehensive Biological Activity Profiling and Mechanism of Action Studies
While some anisole derivatives have shown biological activities such as antimicrobial and insecticidal properties, a comprehensive screening of this compound is lacking. smolecule.com Its structural similarity to other biologically active natural products suggests it could have interesting pharmacological or agrochemical properties.
Future research should focus on:
Broad-Spectrum Bioactivity Screening: Testing this compound against a wide range of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer cells).
Antimicrobial and Antifungal Activity: Given that related compounds have shown such properties, a thorough investigation of the antimicrobial and antifungal spectrum of this compound is warranted. mdpi.com
Insecticidal and Repellent Properties: Exploring its potential as an insect repellent or insecticide, which could have applications in agriculture and public health. smolecule.com
Mechanism of Action Studies: If any significant biological activity is identified, detailed studies should be undertaken to elucidate its mechanism of action at the molecular level. For example, its interaction with olfactory receptors is the basis of its use as a fragrance. guidechem.com
It has been identified as a volatile compound from certain fungi and in the essential oil of some plants, indicating its natural occurrence and potential ecological roles. cabidigitallibrary.orgsemanticscholar.org
Computational Modeling for Predictive Design of Derivatives
Computational chemistry offers powerful tools for understanding the properties of molecules and for designing new ones with desired characteristics. Applying these methods to this compound can guide experimental work and accelerate the discovery of new applications.
Future computational studies could include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its derivatives. researchgate.net This can help in predicting its behavior in chemical reactions.
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target protein.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of this compound derivatives with their observed biological activity. This can be used to design new derivatives with enhanced potency.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of this compound and its interactions with solvents or biological macromolecules over time. unipa.it
By combining computational predictions with experimental validation, the process of discovering and optimizing novel derivatives of this compound for specific applications can be significantly streamlined.
Q & A
Basic: What are the established synthetic routes for 2,3,5-Trimethylanisole?
Answer:
The primary synthesis involves alkylation of 2,3,5-trimethylphenol with methyl iodide in the presence of a base. A documented method uses methanol as the solvent, sodium hydroxide as the base, and methyl iodide as the alkylating agent. The reaction mixture is refluxed, followed by isolation via distillation (boiling point: 92–93°C at 10 mm Hg) . Purity is confirmed by gas chromatography (GC), with yields optimized by controlling stoichiometry and reaction time.
Advanced: How can neutron/X-ray scattering and Molecular Dynamics (MD) simulations resolve structural interactions in this compound?
Answer:
High-resolution neutron/X-ray scattering data, combined with all-atom MD simulations, reveal weak intermolecular interactions such as C–H···O hydrogen bonding and π-π stacking. These methods quantify radial distribution functions (RDFs) to identify preferential orientations of neighboring molecules. For example, simulations validated against experimental diffraction patterns show that the methoxy group participates in C–H···O interactions, while methyl groups influence steric packing .
Basic: What analytical methods ensure purity assessment of this compound in research settings?
Answer:
Purity (>97%) is typically determined via gas chromatography (GC) with flame ionization detection, calibrated against certified reference materials. Retention time matching and peak integration are critical. Additional confirmation can be achieved using nuclear magnetic resonance (NMR) spectroscopy to verify the absence of impurities like residual phenol or solvents .
Advanced: What kinetic parameters govern catalytic hydrogenation of 2,3,5-Trimethylbenzoquinone (TMBQ) to its hydroquinone derivative using Raney Nickel?
Answer:
Hydrogenation kinetics depend on hydrogen partial pressure (), catalyst loading (), and temperature. Rate constants () are derived from fractional conversion () data using the power-law model:
Studies report pseudo-first-order behavior under excess hydrogen, with activation energy calculated via Arrhenius plots. Catalyst deactivation due to pore blockage is mitigated by optimizing particle size and pretreatment .
Basic: How is this compound identified in phytochemical extracts?
Answer:
In plant matrices (e.g., Thymus vulgaris), identification involves solvent extraction followed by GC-MS or LC-MS. Characteristic mass fragments (e.g., m/z 150 for the molecular ion) and retention indices are cross-referenced with authentic standards. NMR (¹H and ¹³C) further confirms structural assignments, particularly the methoxy (δ ~3.8 ppm) and aromatic methyl groups (δ ~2.3 ppm) .
Advanced: How are computational models validated for this compound’s liquid-phase structure?
Answer:
MD simulations employing non-polarizable force fields (e.g., OPLS-AA) are validated by comparing simulated neutron/X-ray scattering intensities with experimental data. Good agreement in structure factor () and pair distribution function () confirms the model’s accuracy in capturing short-range order and hydrogen-bonding motifs .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While the compound is not classified as hazardous, standard laboratory precautions apply: use in a fume hood, wear nitrile gloves, and avoid inhalation. Storage should be in a cool, dry place, away from oxidizers. Spills are managed with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .
Advanced: How do π-π stacking and C–H···O interactions influence the solvation structure of this compound?
Answer:
Neutron scattering data reveal that π-π stacking dominates in aromatic regions, with interplanar distances of ~3.5 Å. C–H···O interactions between methoxy oxygen and adjacent methyl C–H groups (bond length ~2.6 Å) stabilize local clusters. These interactions are quantified using spatial density maps from MD simulations .
Basic: What is the natural occurrence of this compound, and how is it isolated?
Answer:
The compound is a minor component in Thymus vulgaris essential oils. Isolation involves steam distillation of dried aerial parts, followed by fractional distillation and preparative GC. Structural confirmation is achieved via comparative analysis with synthetic standards .
Advanced: How is this compound utilized in synthesizing phthalocyanine complexes?
Answer:
It serves as a precursor for 4-(2,3,5-Trimethylphenoxy)phthalonitrile via nucleophilic aromatic substitution. Reaction with 4-nitrophthalonitrile in DMF/K₂CO₃ yields the phthalonitrile derivative (73.5% yield), which is metallated with Co(II) or Cu(II) salts to form photostable phthalocyanines. Characterization includes UV-Vis (Q-band ~670 nm) and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
